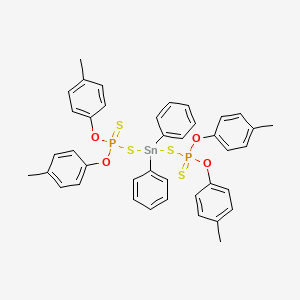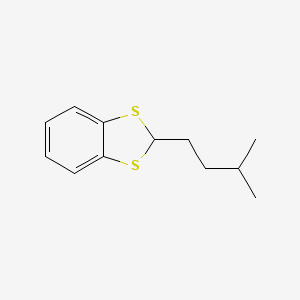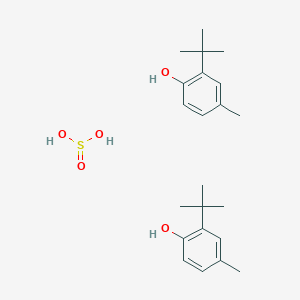![molecular formula C19H20O5 B14294577 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate CAS No. 118265-81-9](/img/structure/B14294577.png)
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl group substituted with a 4-hydroxybenzoate moiety and a 4-[(2-methylbutoxy)carbonyl] group. Aromatic esters like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-[(2-methylbutoxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester functional group can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-dodecylbenzoate
Uniqueness
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenolic hydroxyl group and an ester functional group makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
118265-81-9 |
|---|---|
Molekularformel |
C19H20O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[4-(2-methylbutoxycarbonyl)phenyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-3-13(2)12-23-18(21)14-6-10-17(11-7-14)24-19(22)15-4-8-16(20)9-5-15/h4-11,13,20H,3,12H2,1-2H3 |
InChI-Schlüssel |
ZOJGLWPSVZUSJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


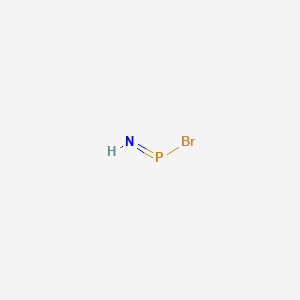
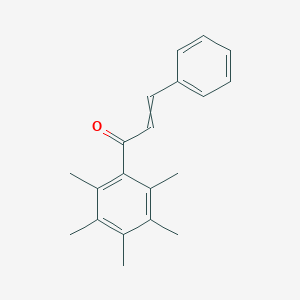

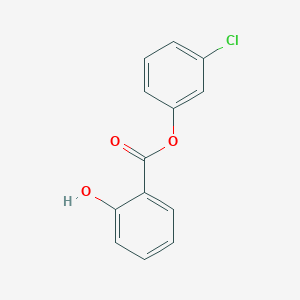
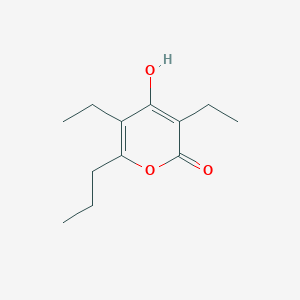
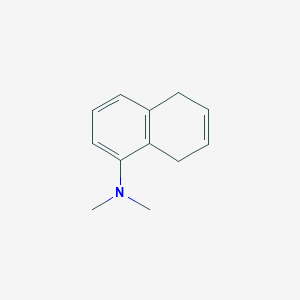
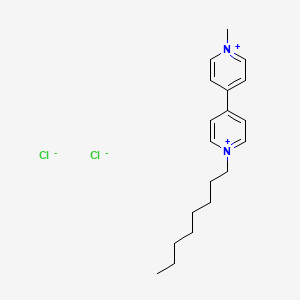
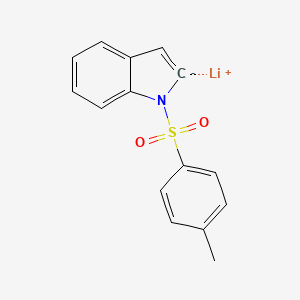

![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
